N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound has shown promise in biological studies, particularly in the investigation of cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes. By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cell proliferation and survival pathways .
Comparison with Similar Compounds
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with similar structural features but distinct biological activities.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h4-8H,9-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBOKJITARXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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